molecular formula C21H18D5NO3 B1163925 RCS-4 N-(4-hydroxypentyl) metabolite-d5

RCS-4 N-(4-hydroxypentyl) metabolite-d5

Cat. No. B1163925
M. Wt: 342.4
InChI Key: OAAZEFGKZWEFTG-FPWZZEODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RCS-4 N-(4-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of RCS-4 N-(4-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. RCS-4 is structurally similar to certain JWH compounds, synthetic cannabinoids used in herbal mixtures. RCS-4 itself has been identified in herbal mixtures. RCS-4 N-(4-hydroxypentyl) metabolite is a potential metabolite of RCS-4.

Scientific Research Applications

Metabolite Identification and Detection

  • RCS-4, a synthetic cannabinoid, undergoes various metabolic transformations in the human body. Studies have identified its metabolites in urine samples using techniques like gas chromatography-mass spectrometry. These metabolites include products of hydroxylation, oxidation, O-demethylation, and N-depentylation, among others (Kavanagh et al., 2012).
  • Another study on RCS-4 metabolism, conducted with human hepatocytes and time-of-flight mass spectrometry, identified 18 metabolites, predominantly involving hydroxylation and demethylation processes. These findings are critical for developing detection methods for RCS-4 consumption in clinical and forensic investigations (Gandhi et al., 2014).

Comparative Metabolic Studies

  • The metabolic patterns of RCS-4 were compared with other synthetic cannabinoids in animal studies. These studies provide insights into the pharmacokinetic properties of such compounds, which are important for understanding their effects in cases of intoxication. The pathways observed for RCS-4 included hydroxylation and glucuronidation, along with O-demethylation (Schaefer et al., 2017).

Role in Chronic Diseases

  • RCS-4's role extends beyond recreational use, as similar compounds (reactive carbonyl species or RCS) are also involved in chronic diseases. RCS damage important cellular components, contributing to diseases like diabetes, cancer, and cardiovascular disease. Understanding RCS-4's metabolism and structural characteristics can aid in developing therapeutic strategies against RCS-related chronic diseases (Fuloria et al., 2020).

Analytical Characterization

  • Research into RCS-related compounds, such as RCS-4, often involves detailed analytical characterization. This includes studies on the synthesis, analytical characterizations, and molecular structure identification, crucial for understanding their pharmacological effects and for aiding in the development of detection methods (Wallach et al., 2016).

properties

Product Name

RCS-4 N-(4-hydroxypentyl) metabolite-d5

Molecular Formula

C21H18D5NO3

Molecular Weight

342.4

InChI

InChI=1S/C21H23NO3/c1-15(23)6-5-13-22-14-19(18-7-3-4-8-20(18)22)21(24)16-9-11-17(25-2)12-10-16/h3-4,7-12,14-15,23H,5-6,13H2,1-2H3/i3D,4D,7D,8D,14D

InChI Key

OAAZEFGKZWEFTG-FPWZZEODSA-N

SMILES

O=C(C1=CC=C(OC)C=C1)C2=C([2H])N(CCCC(O)C)C3=C2C([2H])=C([2H])C([2H])=C3[2H]

synonyms

(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)-(4-methoxyphenyl)-methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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